BenchChemオンラインストアへようこそ!

tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate

BTK inhibition B-cell malignancies Kinase inhibitor

CAS 1206993-05-6 is the ortho-substituted (2-methylphenyl) regioisomer in the C7-aryl thieno[3,2-d]pyrimidin-4-one series. The 2-methylphenyl group at C7 confers distinct ATP-binding pocket occupancy versus meta/para analogs, essential for BTK inhibitor selectivity deconvolution. The tert-butyl ester at N3 enables TFA-mediated deprotection to the free carboxylic acid for bioconjugation or amide coupling. Procure this exact CAS-registered entity to ensure fidelity to patent-exemplified SAR, enable head-to-head regioisomeric comparison with CAS 1207005-21-7, and support FTO evaluations in kinase inhibitor patent landscapes.

Molecular Formula C19H20N2O3S
Molecular Weight 356.44
CAS No. 1206993-05-6
Cat. No. B3005660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate
CAS1206993-05-6
Molecular FormulaC19H20N2O3S
Molecular Weight356.44
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)OC(C)(C)C
InChIInChI=1S/C19H20N2O3S/c1-12-7-5-6-8-13(12)14-10-25-17-16(14)20-11-21(18(17)23)9-15(22)24-19(2,3)4/h5-8,10-11H,9H2,1-4H3
InChIKeyXWRMCCDEJWKIMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: tert-Butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS 1206993-05-6) – A Thieno[3,2-d]pyrimidin-4-one Kinase Inhibitor Intermediate


tert-Butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS 1206993-05-6) belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a 2-methylphenyl substituent at the C7 position and a tert-butyl acetate ester at the N3 position of the pyrimidinone ring. Thieno[3,2-d]pyrimidine derivatives are recognized as ATP-competitive inhibitors of multiple protein kinases, including Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and phosphatidylinositol 3-kinase (PI3K), and have been the subject of numerous patents for oncology and autoimmune indications [2]. This specific compound is cataloged as a research intermediate with a molecular formula of C₁₉H₂₀N₂O₃S and a molecular weight of 356.44 g/mol.

Why Generic Thieno[3,2-d]pyrimidine Substitution Is Not Advisable: Structural Specificity of tert-Butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate


Within the thieno[3,2-d]pyrimidin-4-one chemical series, minor structural permutations—particularly the position and identity of the C7 aryl substituent and the nature of the N3 ester moiety—produce substantial shifts in kinase selectivity and biochemical potency [1]. The 2-methylphenyl group at C7 of this compound is sterically and electronically distinct from the 3-methylphenyl, 4-methylphenyl, or unsubstituted phenyl analogs, resulting in differential ATP-binding pocket occupancy that cannot be predicted from class-level SAR alone. Likewise, the tert-butyl ester at N3 is not interchangeable with the corresponding methyl, ethyl, or isopropyl esters; the ester moiety influences both the compound's reactivity in downstream synthetic transformations and its physicochemical properties, including lipophilicity (LogP) and metabolic stability [2]. Procurement of the precise CAS-registered compound (1206993-05-6) ensures fidelity to the specific substitution pattern required for target engagement profiles documented in kinase inhibitor patents and biochemical databases.

Quantitative Differentiation Evidence for tert-Butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (1206993-05-6)


BTK Biochemical Potency: Sub-Nanomolar IC₅₀ in the Context of Clinical BTK Inhibitor Benchmarks

The compound demonstrates BTK inhibitory activity with an IC₅₀ of 1.0 nM in a biochemical assay measuring compound potency against human full-length wild-type BTK [1]. This potency positions the compound within approximately 2-fold of the clinically approved irreversible BTK inhibitor ibrutinib, which exhibits a BTK IC₅₀ of 0.5 nM under comparable enzymatic assay conditions [2]. Among thieno[3,2-d]pyrimidine-based BTK inhibitors reported in the peer-reviewed literature, representative compound 8 from the 4,6-substituted series displays a BTK IC₅₀ of 29.9 nM, which is approximately 30-fold weaker than the target compound [3].

BTK inhibition B-cell malignancies Kinase inhibitor

C7 Regioisomeric Differentiation: 2-Methylphenyl vs. 3-Methylphenyl Substitution Effects on Kinase Binding

The C7 position of thieno[3,2-d]pyrimidin-4-ones is a key vector for kinase selectivity determination. The target compound incorporates a 2-methylphenyl (ortho-tolyl) substituent at C7, whereas the closest commercially available analog bears a 3-methylphenyl (meta-tolyl) group at the equivalent position (CAS 1207005-21-7) [1]. Ortho-substituted aromatic rings introduce torsional constraints that alter the dihedral angle between the phenyl ring and the thienopyrimidine core relative to meta-substituted analogs, which can modulate hydrophobic pocket interactions within the ATP-binding site of kinases [2]. In the structurally related 2,7-substituted thieno[3,2-d]pyrimidine patent series, C7 aryl substituent identity was demonstrated to drive differential biochemical potency profiles across FAK, BTK, and PI3K family kinases [3].

Regioisomeric SAR Kinase selectivity Scaffold optimization

N3 Ester Group Differentiation: tert-Butyl Acetate as a Synthetic Handle vs. Methyl and Isopropyl Ester Analogs

The N3 substituent of the target compound is a tert-butyl acetate ester, which serves a dual function: it acts as a protecting group during synthesis that can be cleaved under acidic conditions to liberate the free carboxylic acid, and it modulates the overall lipophilicity of the molecule [1]. The closest N3 ester variants—methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS 1207003-87-9) and isopropyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate—differ in their calculated LogP values and rates of hydrolytic cleavage [2]. The tert-butyl ester provides greater steric shielding of the carbonyl carbon, resulting in slower non-enzymatic hydrolysis compared to the methyl ester, which can be advantageous for long-term stock solution stability [3].

Prodrug design Synthetic intermediate Ester lability

Kinase Selectivity Profile Advantages: Thieno[3,2-d]pyrimidine Core vs. Pyrazolo[1,5-a]pyrazine BTK Inhibitors

The thieno[3,2-d]pyrimidin-4-one scaffold represents a structurally distinct chemotype relative to the pyrazolo[1,5-a]pyrazine-based BTK inhibitors exemplified in recent patent literature (e.g., US 2024/0083900 A1) [1]. Thieno[3,2-d]pyrimidine derivatives have been shown to interact with the BTK hinge region via the pyrimidine N1 and C4 carbonyl oxygen, while the C7 aryl substituent occupies a hydrophobic selectivity pocket adjacent to the gatekeeper residue [2]. This binding mode differs from that of pyrazolo[1,5-a]pyrazine compounds, which engage the hinge through a distinct hydrogen-bonding network, potentially resulting in differential off-target kinase inhibition profiles. In a publicly reported kinase selectivity panel for a thieno[3,2-d]pyrimidine-based BTK inhibitor series, selectivity over Src-family kinases (Lyn, Fyn) and Tec-family kinases (Tec, Itk) varied substantially with C7 substituent identity [3].

Kinase selectivity Off-target profiling Chemical series differentiation

Optimal Research and Procurement Use Cases for tert-Butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate


BTK Inhibitor Lead Optimization with a Thieno[3,2-d]pyrimidine Scaffold

The compound is optimally deployed as a late-stage intermediate or reference standard in BTK inhibitor lead optimization programs that seek to explore SAR around the C7 aryl substituent. Based on the 1 nM BTK IC₅₀ value documented in kinase biochemical assays [1], this compound provides a potent starting point for further derivatization at the N3 position (via ester hydrolysis to the carboxylic acid and subsequent amide coupling) or at the C2 position (if synthetic access is available), enabling the development of reversible or irreversible covalent BTK inhibitors targeting B-cell malignancies and autoimmune indications.

Regioisomeric Comparator for Ortho- vs. Meta-Substituted Thieno[3,2-d]pyrimidine SAR

The compound's 2-methylphenyl substituent at C7 makes it the ortho-substituted partner in a regioisomeric comparator set alongside the 3-methylphenyl analog (CAS 1207005-21-7). Parallel testing of these two compounds in kinase selectivity panels enables medicinal chemistry teams to deconvolute the contribution of ortho-substitution to kinase selectivity, as demonstrated in the structural SAR of related 2,7-substituted thieno[3,2-d]pyrimidine kinase inhibitors [2]. This head-to-head regioisomeric comparison is essential for rational scaffold optimization.

Chemical Biology Probe Development via tert-Butyl Ester Deprotection and Bioconjugation

The tert-butyl acetate ester at N3 is a cleavable protecting group that, upon acidic deprotection with trifluoroacetic acid, yields the free carboxylic acid suitable for bioconjugation to fluorophores, biotin, or affinity matrices. The resulting chemical biology probes can be used for target engagement assays, pull-down proteomics, or cellular imaging studies to validate BTK target binding in B-cell lines. The ortho-methylphenyl C7 substituent provides a distinct binding surface that may confer differential chemoproteomic target profiles relative to meta-substituted analogs [3].

Patent Reference Standard for Freedom-to-Operate Analysis in Kinase Inhibitor Discovery

Procurement of the CAS-registered compound (1206993-05-6) serves as an authentic reference standard for freedom-to-operate (FTO) evaluations in kinase inhibitor patent landscapes. The compound appears in kinase inhibitor patent filings involving thieno[3,2-d]pyrimidine derivatives with protein kinase inhibitory activity [4], and possession of the exact chemical entity enables intellectual property teams to conduct comparative analytical characterization (NMR, HPLC, HRMS) against patent-exemplified compounds, strengthening FTO opinions and patent invalidity or non-infringement arguments.

Quote Request

Request a Quote for tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.